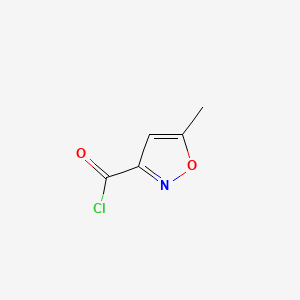
5-Methylisoxazole-3-carbonyl chloride
Cat. No. B1587302
Key on ui cas rn:
39499-34-8
M. Wt: 145.54 g/mol
InChI Key: XMVNMWDLOGSUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08030487B2
Procedure details


Ethyl 5-methylisoxazole-3-carboxylate (500 mg, 3.22 mmol) was suspended in MeOH-THF-H2O (20 mL, 1:1:1) and lithium hydroxide monohydrate (1.35 g, 32.2 mmol) was added. The reaction mixture was stirred for 16 h at room temperature, and acidified with 1N HCl. The crude product was extracted with ethyl acetate, and ethyl acetate layer was dried (Na2SO4) and solvent evaporated. The white solid thus obtained, was suspended in dichloromethane (30 mL) and treated with thionyl chloride (2.35 mL, 32.3 mmol) at reflux for 6 hr. The reaction mixture was evaporated, and the residue was dissolved in hexane-ethyl acetate mixture (100 mL, 6:4) and quickly filtered through a short silica plug. On evaporation of solvent, 5-methylisoxazole-3-carbonyl chloride was obtained as a colorless syrup (330 mg, 70%).

Name
lithium hydroxide monohydrate
Quantity
1.35 g
Type
reactant
Reaction Step Two



Name
MeOH THF H2O
Quantity
20 mL
Type
solvent
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]([O:9]CC)=O)[CH:3]=1.O.[OH-].[Li+].Cl.S(Cl)([Cl:18])=O>CO.C1COCC1.O.ClCCl>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]([Cl:18])=[O:9])[CH:3]=1 |f:1.2.3,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=NO1)C(=O)OCC
|
Step Two
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
1.35 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
2.35 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Five
|
Name
|
MeOH THF H2O
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO.C1CCOC1.O
|
Step Six
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 16 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The crude product was extracted with ethyl acetate, and ethyl acetate layer
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried (Na2SO4) and solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The white solid thus obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 6 hr
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in hexane-ethyl acetate mixture (100 mL, 6:4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
quickly filtered through a short silica plug
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
On evaporation of solvent
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(=NO1)C(=O)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 330 mg | |
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
